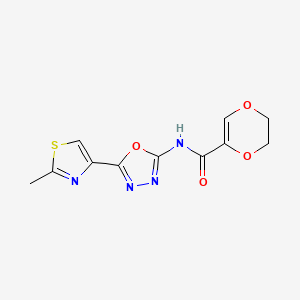

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiazole-containing compounds can be synthesized through various methods. For instance, one method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to have many reactive positions where various chemical reactions can take place .Chemical Reactions Analysis

Thiazole-containing compounds can undergo various chemical reactions due to the reactivity of the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Multi-Target-Directed Ligands

The compound is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide, which has been reported as multi-target-directed ligands . These ligands have a well-developed structure-activity relationship and represent drug-like molecules .

Antioxidant Properties

One of the derivatives of this compound, specifically compound 3h, has been found to have significant antioxidant properties . Its IC50 value was found to be 141.9 ± 1.12 µg/mL, which was the maximum in comparison to the rest of the derivatives .

Antibacterial Activity

The compounds 3d and 3h were found to be significant bacterial inhibitors . This suggests that the compound and its derivatives could have potential applications in antibacterial treatments .

Antifungal Activity

Compound 3a was observed to have significant fungicidal activity, with the zone of inhibition up to 24 mm . This indicates that the compound could be used in the development of antifungal treatments .

α-Glucosidase Inhibition

The compound and its derivatives were tested for their effect on α-glucosidase activity. The highest enzyme inhibition activity was observed by compound 3h (IC50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC50 ± SEM = 157.3 ± 1.11 µg/mL) . This suggests potential applications in the treatment of diseases like diabetes, where α-glucosidase inhibitors are used to slow down carbohydrate digestion and reduce postprandial hyperglycemia .

Molecular Docking Studies

The results of the biological activities were further supported by molecular docking studies . This suggests that the compound and its derivatives could be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

作用機序

将来の方向性

特性

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c1-6-12-7(5-20-6)10-14-15-11(19-10)13-9(16)8-4-17-2-3-18-8/h4-5H,2-3H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPRQLNVMSDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=COCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)